benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate
Overview
Description
Benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate is a chemical compound with the molecular formula C14H19NO7 and a molecular weight of 313.31 g/mol . It is also known by its IUPAC name, 2-{[(benzyloxy)carbonyl]amino}-2-deoxy-D-glucose . This compound is characterized by the presence of a benzyl group, a carbamate group, and a tetrahydroxyhexanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-deoxy-D-glucose under basic conditions . The reaction proceeds through the formation of a carbamate linkage between the benzyl group and the amino group of the glucose derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl groups.
Reduction: The carbonyl group can be reduced to form hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new carbamate derivatives with different substituents.
Scientific Research Applications
Benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing the active drug upon enzymatic cleavage of the carbamate bond. The tetrahydroxyhexanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-D-glucosamine: A derivative of glucose with an acetyl group instead of a benzyl carbamate group.
Benzyl carbamate: Lacks the tetrahydroxyhexanone moiety present in benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate.
2-deoxy-D-glucose: Similar structure but lacks the benzyl carbamate group.
Uniqueness
This compound is unique due to the presence of both a benzyl carbamate group and a tetrahydroxyhexanone moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXPSFVNAPWXDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937251 | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16684-31-4 | |
Record name | N-Carbobenzoxy-D-glucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170196 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.